6-chloro-9-[2-(4-methoxyphenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Catalog No.
S11808222
CAS No.
M.F
C22H22ClNO4
M. Wt
399.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-9-[2-(4-methoxyphenyl)ethyl]-3,4-dimethyl...

Product Name

6-chloro-9-[2-(4-methoxyphenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

IUPAC Name

6-chloro-9-[2-(4-methoxyphenyl)ethyl]-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

Molecular Formula

C22H22ClNO4

Molecular Weight

399.9 g/mol

InChI

InChI=1S/C22H22ClNO4/c1-13-14(2)22(25)28-20-17(13)10-19(23)21-18(20)11-24(12-27-21)9-8-15-4-6-16(26-3)7-5-15/h4-7,10H,8-9,11-12H2,1-3H3

InChI Key

WAXOGUDXXZQMII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C3CN(COC3=C(C=C12)Cl)CCC4=CC=C(C=C4)OC)C

6-chloro-9-[2-(4-methoxyphenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound belonging to the class of chromeno[8,7-e][1,3]oxazin-2-ones. Its structure features a chloro group, a methoxyphenyl group, and a chromeno-oxazinone core, which contribute to its unique chemical properties and biological activities. The molecular formula of this compound is C22H22ClNO4, and it has a molecular weight of approximately 399.9 g/mol. The compound's intricate structure suggests potential for various applications in medicinal chemistry and biological research.

Types of Reactions

6-chloro-9-[2-(4-methoxyphenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo several chemical transformations:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to yield oxidized derivatives.
  • Reduction: Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
  • Substitution: The chloro group may be replaced through nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.

Mechanism of Action

The mechanism of action primarily involves the interaction of the compound with specific molecular targets such as enzymes and receptors. This interaction modulates their activity and leads to various biological effects. The precise molecular pathways affected depend on the context in which the compound is used.

The synthesis of 6-chloro-9-[2-(4-methoxyphenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions:

  • Formation of the Chromeno Core: This is achieved through cyclization reactions involving starting materials like 4-methoxyphenylacetic acid and 3,4-dimethylphenol under reflux conditions in the presence of a strong acid catalyst.
  • Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions using thionyl chloride or phosphorus pentachloride.

These synthetic routes can vary based on specific experimental conditions and desired yields.

The unique structure of 6-chloro-9-[2-(4-methoxyphenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one positions it as a valuable candidate for various applications in:

  • Medicinal Chemistry: Potential development of new therapeutic agents targeting inflammation and cancer.
  • Biological Research: Investigating biochemical pathways and interactions in cellular systems.

Interaction studies are crucial for understanding how 6-chloro-9-[2-(4-methoxyphenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one affects biological systems at the molecular level. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Functional Assays: Determining the biological effects resulting from these interactions.

Such studies are essential for elucidating its therapeutic potential and mechanisms of action.

Several compounds share structural similarities with 6-chloro-9-[2-(4-methoxyphenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Methoxyphenylacetic AcidContains a methoxy phenyl groupUsed in various pharmaceutical applications
Chromone DerivativesCore chromone structureExhibits diverse biological activities
Oxazine CompoundsPresence of an oxazine ringKnown for their unique reactivity profiles

These compounds highlight the uniqueness of 6-chloro-9-[2-(4-methoxyphenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one due to its specific combination of functional groups and structural features that confer distinct chemical and biological properties .

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Exact Mass

399.1237359 g/mol

Monoisotopic Mass

399.1237359 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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